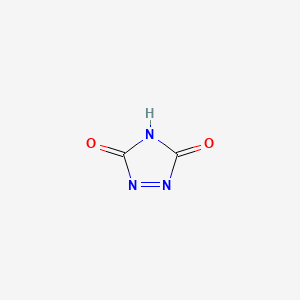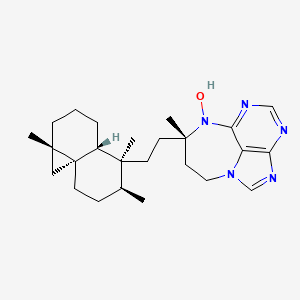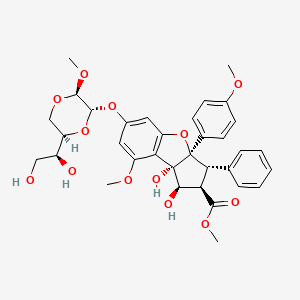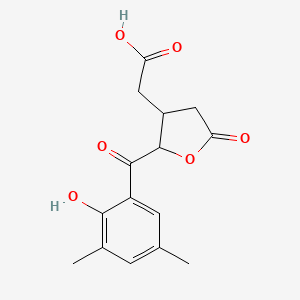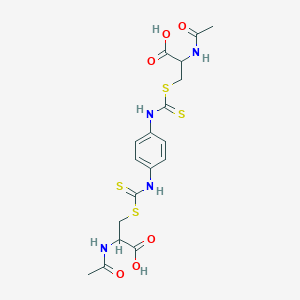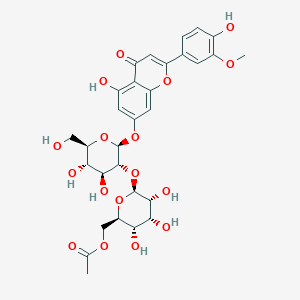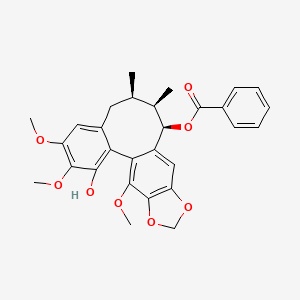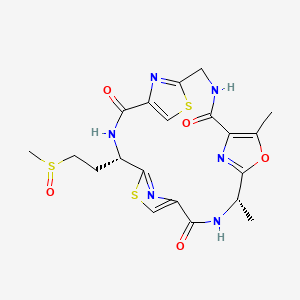
tenuecyclamide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tenuecyclamide D is a natural product found in Nostoc, Nostoc spongiaeforme, and Nostoc carneum with data available.
Aplicaciones Científicas De Investigación
Solid-Phase Synthesis and Stereochemical Assignments
Tenuecyclamide D has been a subject of interest in the field of organic synthesis. Researchers developed a solid-phase assembly of heterocyclic amino acids that enabled the total synthesis of numerous diastereoisomers of tenuecyclamides A-D. This method provided an efficient route to synthesize thiazole- and oxazole-containing macrolactams from heterocyclic amino acids prepared from Fmoc-alpha-amino acids, offering broad applicability in synthesizing natural product libraries incorporating unnatural heterocyclic amino acid residues for drug discovery purposes (You, Deechongkit, & Kelly, 2004).
Liquid-Phase Combinatorial Synthesis of Stereoisomers
Further research on tenuecyclamide D involved the synthesis of its stereoisomers. A concise liquid-phase combinatorial synthesis was achieved for all stereoisomers of Tenuecyclamide A using a mixture of D-/L-alanine with each stereoisomer encoded by a different f-Fmoc tag. This strategy proved useful for diverse polypeptide analogue synthesis, leveraging f-Fmoc reagents as the protecting group for amino acids (Sugiyama et al., 2013).
Propiedades
Nombre del producto |
tenuecyclamide D |
|---|---|
Fórmula molecular |
C20H22N6O5S3 |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
(4S,18S)-4,7-dimethyl-18-(2-methylsulfinylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C20H22N6O5S3/c1-9-19-26-15(10(2)31-19)18(29)21-6-14-23-12(7-32-14)17(28)24-11(4-5-34(3)30)20-25-13(8-33-20)16(27)22-9/h7-9,11H,4-6H2,1-3H3,(H,21,29)(H,22,27)(H,24,28)/t9-,11-,34?/m0/s1 |
Clave InChI |
ILKYNUWKOMIMLZ-KMLOPCPQSA-N |
SMILES isomérico |
C[C@H]1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N1)CCS(=O)C |
SMILES canónico |
CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCS(=O)C |
Sinónimos |
tenuecyclamide D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



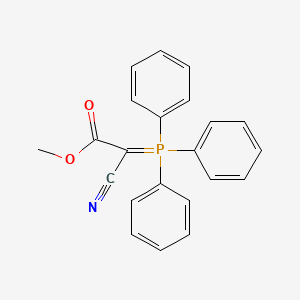
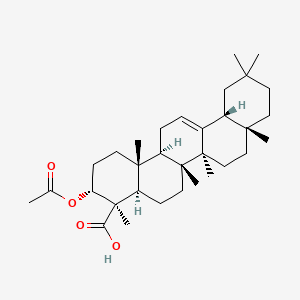
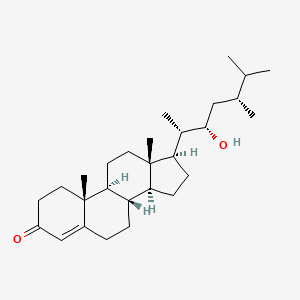
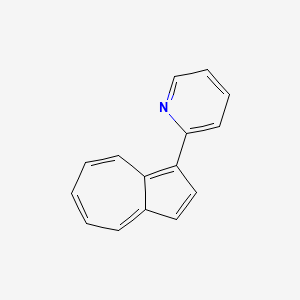
![(Z)-but-2-enedioic acid;N-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]acetamide](/img/structure/B1254437.png)
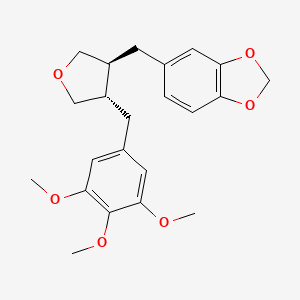
![4-[[1-(2-(18F)fluoranylethyl)piperidin-4-yl]methoxy]benzonitrile](/img/structure/B1254443.png)
